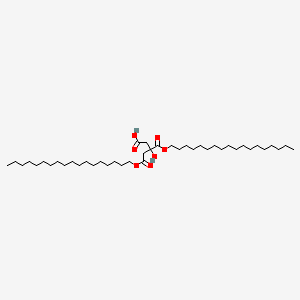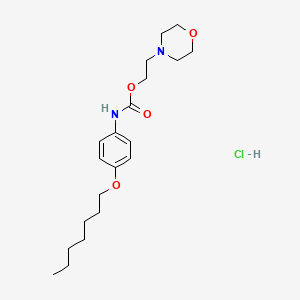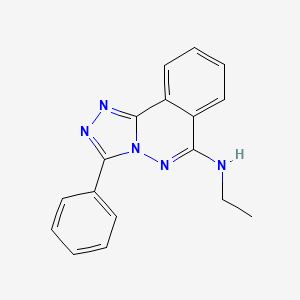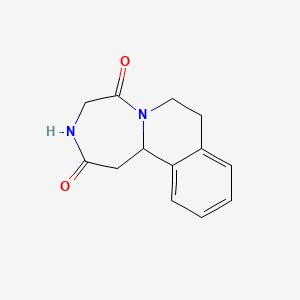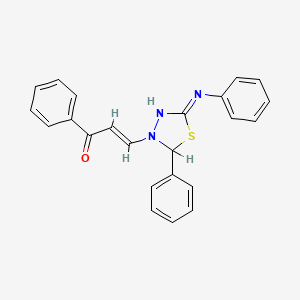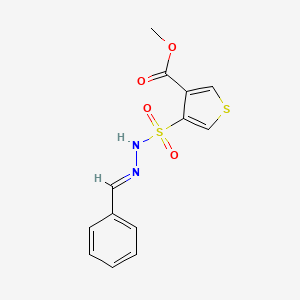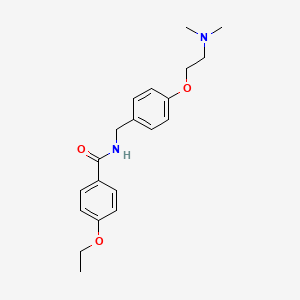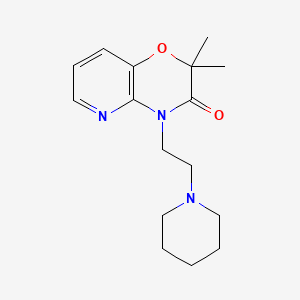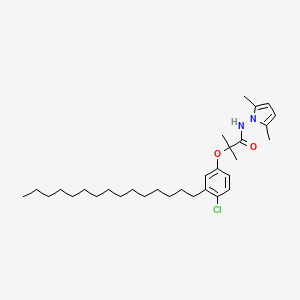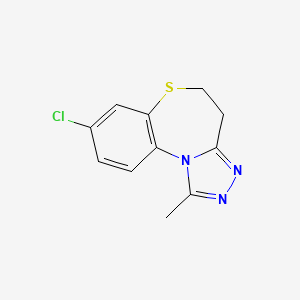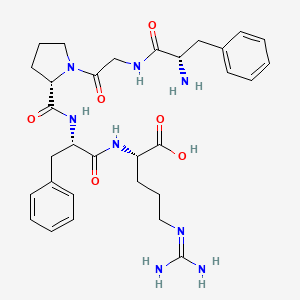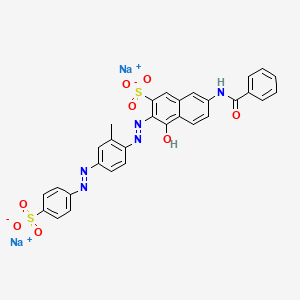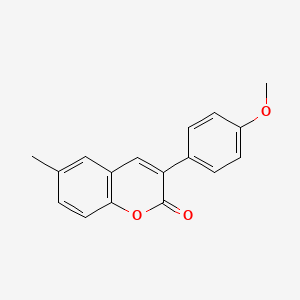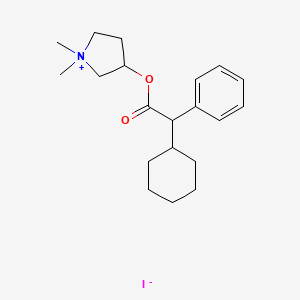
1,1-Dimethyl-3-hydroxypyrrolidinium iodide alpha-phenylcyclohexaneacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AHR 259 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various physiological processes, including xenobiotic metabolism, cellular differentiation, and immune responses . The aryl hydrocarbon receptor is known for its role in mediating the toxic effects of dioxins and related compounds .
Métodos De Preparación
The preparation of AHR 259 involves synthetic routes that typically include the formation of fused ring structures. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
AHR 259 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
AHR 259 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the interactions of aryl hydrocarbon receptor ligands . In biology, it is used to investigate the role of the aryl hydrocarbon receptor in cellular processes and immune responses . In medicine, AHR 259 is explored for its potential therapeutic applications, including its role in cancer treatment and immune modulation . In industry, it is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of AHR 259 involves its binding to the aryl hydrocarbon receptor, leading to the activation of this transcription factor . Upon binding, the aryl hydrocarbon receptor undergoes a conformational change, translocates to the nucleus, and dimerizes with the aryl hydrocarbon receptor nuclear translocator . This complex then binds to specific DNA sequences, leading to the transcription of target genes involved in various cellular processes .
Comparación Con Compuestos Similares
AHR 259 is unique compared to other aryl hydrocarbon receptor ligands due to its specific binding affinity and selectivity . Similar compounds include indirubin, which also binds to the aryl hydrocarbon receptor but exhibits different binding affinities and biological activities . Other similar compounds include dioxins and related polycyclic aromatic hydrocarbons, which have varying degrees of toxicity and receptor binding properties .
Propiedades
Número CAS |
102584-67-8 |
|---|---|
Fórmula molecular |
C20H30INO2 |
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclohexyl-2-phenylacetate;iodide |
InChI |
InChI=1S/C20H30NO2.HI/c1-21(2)14-13-18(15-21)23-20(22)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3,5-6,9-10,17-19H,4,7-8,11-15H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
LOKANEQUHDOIHU-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)C3=CC=CC=C3)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12733347.png)
